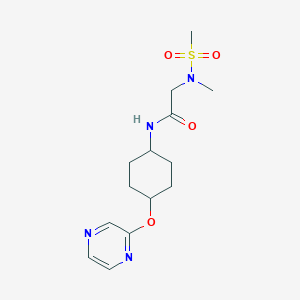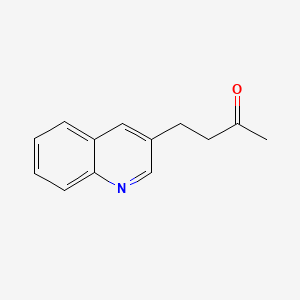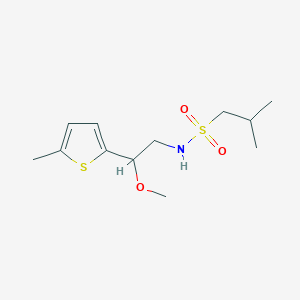
2-(N-methylmethylsulfonamido)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-methylmethylsulfonamido)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide, also known as MMSPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MMSPA is a small molecule inhibitor that targets a specific protein involved in various biological processes, making it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
Sulfonamide derivatives have been synthesized for potential use as antimicrobial agents. These compounds, through various structural modifications, have shown promising results against both bacterial and fungal strains. One study specifically focused on the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety, which were evaluated for their in vitro antibacterial and antifungal activities (E. Darwish, A. M. Abdel Fattah, F. Attaby, Oqba N. Al-Shayea, 2014).
Carbonic Anhydrase Inhibitors
Sulfonamide compounds have been identified as potent inhibitors of human carbonic anhydrases, enzymes that play crucial roles in various physiological processes. This inhibitory activity is valuable for exploring therapeutic interventions for conditions like glaucoma, epilepsy, and obesity. A study highlighted the synthesis and evaluation of sulfonamides related to pritelivir, indicating low nanomolar inhibition of several carbonic anhydrase isoforms (F. Carta, A. Birkmann, Tamara Pfaff, et al., 2017).
Herbicide Development
Triazolopyrimidine sulfonamides, acting as acetohydroxyacid synthase inhibitors, have been developed as herbicides. Modifications to these compounds, such as altering methyl groups to methoxy groups, have led to new compounds with potential for high herbicidal activity and faster degradation in soil. This line of research contributes to the agricultural sector by providing more efficient and environmentally friendly herbicide options (Chao-Nan Chen, Lili Lv, Feng-Qin Ji, et al., 2009).
Anticancer Research
Sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, including breast and colon cancer. This research is critical for the development of new chemotherapeutic agents. For instance, some novel sulfonamide derivatives showed promising results against breast cancer cell lines, underscoring the potential of these compounds in cancer treatment (M. Ghorab, M. Alsaid, Abdullah-al-Dhfyan, Reem K. Arafa, 2015).
Eigenschaften
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-(4-pyrazin-2-yloxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4S/c1-18(23(2,20)21)10-13(19)17-11-3-5-12(6-4-11)22-14-9-15-7-8-16-14/h7-9,11-12H,3-6,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNRYHRZHXFZSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CCC(CC1)OC2=NC=CN=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-5-nitrofuran-2-carboxamide](/img/structure/B2887776.png)
![methyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate](/img/structure/B2887777.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-ethoxyphenyl)acetate](/img/structure/B2887778.png)

![4-[2-(4-Bromophenoxy)ethyl]piperazin-2-one](/img/structure/B2887785.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2887786.png)

![2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2887789.png)

![Methyl 4-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)benzoate](/img/structure/B2887793.png)


![2-(5-chlorothiophen-2-yl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2887797.png)